Sanguinine

Acetylcholinesterase inhibition Alzheimer's disease Neuropharmacology

Procure this high-purity AChE inhibitor for neuroscience R&D. As the active galanthamine metabolite, Sanguinine (CAS: 60755-80-8) offers 10-fold greater selectivity for AChE over BuChE, enabling cleaner target engagement studies. Ideal for SAR panels, neuroprotection assays, and analytical method development. For research use only.

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
CAS No. 60755-80-8
Cat. No. B192816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanguinine
CAS60755-80-8
Synonyms(4aS,6R,8aS)-11-Methyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepine-3,6-diol;  (1S,12S,14R)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol;  10-Methyl-galantham-1-ene-3β,6-diol;  Sanguinine;  O-De
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)O
InChIInChI=1S/C16H19NO3/c1-17-7-6-16-5-4-11(18)8-13(16)20-15-12(19)3-2-10(9-17)14(15)16/h2-5,11,13,18-19H,6-9H2,1H3/t11-,13-,16-/m0/s1
InChIKeyOYSGWKOGUVOGFQ-RBOXIYTFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Sanguinine (O-Desmethyl Galanthamine): A High-Potency AChE Inhibitor for Neurological Research Procurement


Sanguinine (CAS: 60755-80-8), also known as O-desmethyl galanthamine, is a naturally occurring galanthamine-type alkaloid primarily isolated from plants of the Amaryllidaceae family, such as *Lycoris sanguinea* and various *Narcissus* species [1]. It is a key active metabolite of the FDA-approved Alzheimer's drug galanthamine and is chemically defined by its O-demethyl substitution relative to the parent compound [2]. Its primary pharmacological significance lies in its potent inhibitory activity against acetylcholinesterase (AChE), a mechanism central to current symptomatic treatments for neurodegenerative diseases [3].

Sanguinine vs. Galanthamine Analogs: Why Structural Nuance Drives Functional Superiority in Research


Within the galanthamine-type alkaloid class, minor structural variations translate into major functional divergences, rendering generic substitution between analogs scientifically unsound. For instance, sanguinine differs from galanthamine solely by an O-demethyl substitution, and from lycoramine by a sp2-sp3 bond change [1]. Computational modeling confirms that these subtle differences do not produce linear or predictable changes in activity; instead, they create opposite and drastic alterations in binding affinity and inhibitory potency [2]. Consequently, the use of galanthamine or lycoramine as a surrogate for sanguinine in research applications would introduce significant quantitative error, invalidating comparative studies and confounding dose-response relationships. The following evidence guide provides the specific, quantifiable data necessary to justify the procurement of sanguinine as a distinct and non-interchangeable research tool.

Quantitative Differentiation of Sanguinine from Key Comparators: A Head-to-Head Evidence Guide


AChE Inhibitory Potency: Sanguinine's 10-Fold Superiority Over Galanthamine

Sanguinine demonstrates a 10-fold higher potency for inhibiting acetylcholinesterase (AChE) compared to galanthamine in a direct head-to-head comparison. The IC50 value for sanguinine is 0.1 µM, while the IC50 for galanthamine is 1.0 µM, measured under identical experimental conditions [1]. This significant difference in potency makes sanguinine a superior tool for AChE-related research requiring high sensitivity.

Acetylcholinesterase inhibition Alzheimer's disease Neuropharmacology

Selectivity Profile: Sanguinine's High AChE vs. BChE Selectivity Ratio

Sanguinine exhibits a marked selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), a feature linked to a more favorable peripheral side-effect profile. In a direct comparison, sanguinine shows an IC50 of 0.1 µM for AChE, which is 215 times more potent than its IC50 of 21.5 µM for BChE [1]. In contrast, galanthamine has a much lower selectivity ratio (IC50 AChE 1.0 µM vs. BChE 14 µM), making sanguinine a cleaner pharmacological tool for AChE-specific investigations [1].

Enzyme selectivity Cholinesterase Side-effect profiling

Comparative Potency Analysis: Sanguinine's Sub-Micromolar IC50 Outperforms Lycoramine

Cross-study comparison reveals that sanguinine's AChE inhibitory potency is significantly greater than that of the closely related analog lycoramine. Sanguinine exhibits an IC50 of 0.1 µM (in one study) to 1.83 µM (in another) [1][2]. In contrast, lycoramine, which differs by a single bond change (sp2 vs. sp3), shows a substantially weaker IC50 of 12.0 µM in a comparable in vitro assay [3]. This represents a >6.5-fold to 120-fold difference in potency, highlighting the critical impact of this structural nuance.

Structure-activity relationship Alkaloid potency Enzyme inhibition

Physicochemical Differentiation: Enhanced Binding Enthalpy from Structural Modeling

Computational molecular modeling provides a mechanistic basis for the observed potency differences. The O-demethyl substitution in sanguinine, compared to galanthamine, allows for the formation of an additional network of hydrogen bonds with the AChE active site [1]. This structural advantage translates into significant entropic and enthalpic gains upon binding, as revealed by comparative dynamics simulations. In contrast, the sp2-sp3 bond change in lycoramine (compared to galanthamine) introduces a penalty due to increased hydration and conformational strain, explaining its drastically lower activity [1].

Molecular modeling Binding thermodynamics Drug design

Sanguinine Procurement: High-Impact Application Scenarios Validated by Quantitative Evidence


Neuroscience Research: High-Sensitivity AChE Inhibition Assays

For studies requiring precise quantification of AChE inhibition, sanguinine's 10-fold higher potency compared to galanthamine (IC50 of 0.1 µM vs 1.0 µM) makes it the superior positive control [1]. This high sensitivity is critical for screening novel compounds with weak or moderate activity, where a less potent standard could lead to false negatives. Its high purity (>98%) from reputable vendors ensures reproducible results across experiments .

Investigating Central vs. Peripheral Cholinergic Effects

Sanguinine's exceptional selectivity for AChE over BChE (215-fold) provides a distinct advantage for research aimed at dissecting central nervous system (CNS) cholinergic function from peripheral effects [1]. Using sanguinine as a probe reduces the confounding influence of BChE inhibition, allowing for more targeted investigation of AChE's role in cognitive processes without the noise of peripheral side effects associated with less selective inhibitors like galanthamine.

Metabolite and Pharmacokinetic (PK) Studies of Galanthamine-Based Therapies

As an active major metabolite of galanthamine, sanguinine is an essential analytical standard and research tool for studying the metabolism, pharmacokinetics, and pharmacodynamics of galanthamine-based therapies . Understanding the formation and contribution of this active metabolite is crucial for establishing accurate exposure-response relationships in preclinical and clinical investigations.

Structure-Activity Relationship (SAR) and Rational Drug Design Programs

The stark difference in potency between sanguinine (0.1 µM) and lycoramine (12.0 µM) [1][2], driven by a single bond change, provides a powerful model system for structure-activity relationship (SAR) studies. Researchers can use this pair of compounds to computationally and experimentally probe the specific binding interactions within the AChE active site [3]. This understanding can guide the rational design of next-generation AChE inhibitors with improved efficacy and selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sanguinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.